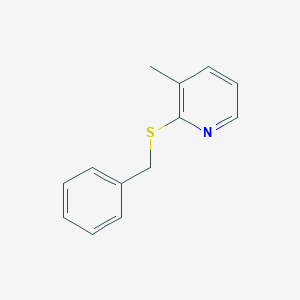

3-Methyl-2-(phenylmethylthio)-pyridine

Übersicht

Beschreibung

3-Methyl-2-(phenylmethylthio)-pyridine (MPTP) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a thione derivative of pyridine and is known to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. In recent years, MPTP has gained attention for its potential use in the treatment of Parkinson's disease.

Wirkmechanismus

3-Methyl-2-(phenylmethylthio)-pyridine is metabolized in the brain to form MPP+ (1-methyl-4-phenylpyridinium ion), which is highly toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of dopaminergic neurons, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.

Biochemische Und Physiologische Effekte

3-Methyl-2-(phenylmethylthio)-pyridine-induced neurotoxicity is characterized by a selective loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the classic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-Methyl-2-(phenylmethylthio)-pyridine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Vorteile Und Einschränkungen Für Laborexperimente

3-Methyl-2-(phenylmethylthio)-pyridine is a potent and selective neurotoxin that can be used to induce Parkinson's-like symptoms in animal models. This allows researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments. However, 3-Methyl-2-(phenylmethylthio)-pyridine has limitations in terms of its translational potential to humans, as the neurotoxicity induced by 3-Methyl-2-(phenylmethylthio)-pyridine is not identical to the pathology observed in Parkinson's disease patients.

Zukünftige Richtungen

Future research on 3-Methyl-2-(phenylmethylthio)-pyridine should focus on developing more accurate animal models of Parkinson's disease that better mimic the pathology observed in humans. This may involve the use of multiple neurotoxins or genetic models to induce more complex and progressive neurodegeneration. Additionally, research should focus on developing treatments that target the underlying mechanisms of Parkinson's disease, such as mitochondrial dysfunction and oxidative stress.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(phenylmethylthio)-pyridine has been extensively used in scientific research to study the mechanisms of Parkinson's disease. In animal models, 3-Methyl-2-(phenylmethylthio)-pyridine has been shown to induce Parkinson's-like symptoms by selectively destroying dopaminergic neurons in the substantia nigra. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments.

Eigenschaften

CAS-Nummer |

117446-06-7 |

|---|---|

Produktname |

3-Methyl-2-(phenylmethylthio)-pyridine |

Molekularformel |

C13H13NS |

Molekulargewicht |

215.32 g/mol |

IUPAC-Name |

2-benzylsulfanyl-3-methylpyridine |

InChI |

InChI=1S/C13H13NS/c1-11-6-5-9-14-13(11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |

InChI-Schlüssel |

MMQNPBDWOQCQQX-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CC=C1)SCC2=CC=CC=C2 |

Kanonische SMILES |

CC1=C(N=CC=C1)SCC2=CC=CC=C2 |

Synonyme |

3-Methyl-2-(phenylmethylthio)-pyridine |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.